molecular formula C12H26N2 B12686261 6-(Isopropyl)-2,3,5-trimethylcyclohexane-1,4-diamine CAS No. 84029-88-9

6-(Isopropyl)-2,3,5-trimethylcyclohexane-1,4-diamine

Cat. No.: B12686261
CAS No.: 84029-88-9
M. Wt: 198.35 g/mol
InChI Key: HBMMSKPAUGPKSV-UHFFFAOYSA-N
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Description

6-(Isopropyl)-2,3,5-trimethylcyclohexane-1,4-diamine is an organic compound characterized by a cyclohexane ring substituted with isopropyl and trimethyl groups, as well as two amine groups at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Isopropyl)-2,3,5-trimethylcyclohexane-1,4-diamine typically involves multi-step organic reactions. One common method includes the alkylation of a cyclohexane derivative followed by amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Isopropyl)-2,3,5-trimethylcyclohexane-1,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines.

Scientific Research Applications

6-(Isopropyl)-2,3,5-trimethylcyclohexane-1,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Isopropyl)-2,3,5-trimethylcyclohexane-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5-Trimethylcyclohexane-1,4-diamine
  • Isopropylcyclohexane-1,4-diamine
  • 2,3,5-Trimethylcyclohexane-1,4-diol

Uniqueness

6-(Isopropyl)-2,3,5-trimethylcyclohexane-1,4-diamine is unique due to the presence of both isopropyl and trimethyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications .

Properties

CAS No.

84029-88-9

Molecular Formula

C12H26N2

Molecular Weight

198.35 g/mol

IUPAC Name

2,3,5-trimethyl-6-propan-2-ylcyclohexane-1,4-diamine

InChI

InChI=1S/C12H26N2/c1-6(2)10-9(5)11(13)7(3)8(4)12(10)14/h6-12H,13-14H2,1-5H3

InChI Key

HBMMSKPAUGPKSV-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(C1N)C)C(C)C)N)C

Origin of Product

United States

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